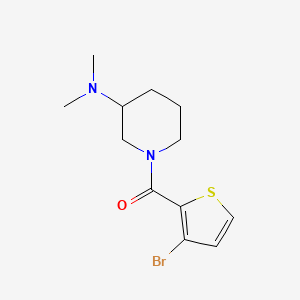

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone

Description

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is a heterocyclic methanone derivative featuring a brominated thiophene ring linked to a 3-(dimethylamino)piperidine moiety via a ketone bridge. The compound’s molecular formula is C₁₁H₁₃BrN₂OS, with a molecular weight of 309.2 g/mol. Key structural attributes include:

- Methanone core: Serves as a rigid linker, influencing conformational stability and binding interactions.

Properties

Molecular Formula |

C12H17BrN2OS |

|---|---|

Molecular Weight |

317.25 g/mol |

IUPAC Name |

(3-bromothiophen-2-yl)-[3-(dimethylamino)piperidin-1-yl]methanone |

InChI |

InChI=1S/C12H17BrN2OS/c1-14(2)9-4-3-6-15(8-9)12(16)11-10(13)5-7-17-11/h5,7,9H,3-4,6,8H2,1-2H3 |

InChI Key |

CYIHUQMUOQMJMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCN(C1)C(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The table below compares the target compound with structurally related methanone derivatives:

Key Observations:

Aromatic Systems :

- The target’s bromothiophene offers electron-deficient properties compared to bromophenyl in ’s compound, which may alter π-π stacking interactions .

- Imidazo-pyrrolo-pyrazine derivatives () exhibit fused heterocycles, enhancing planar rigidity for kinase binding .

Piperidine/Pyrrolidine Modifications: The 3-(dimethylamino) group in the target compound increases basicity (predicted pKa ~8.5) versus 4-hydroxybenzothiazinone (, pKa ~7.2), affecting solubility and membrane permeability. Difluorocyclobutyl () and pyrimidine-pyrrolidine () substituents introduce polar or hydrophobic interactions, respectively .

Pharmacological and Physicochemical Implications

- Solubility: The dimethylamino group in the target compound likely improves water solubility compared to non-polar substituents (e.g., benzothiazinone in ).

- Bioactivity: Bromothiophene’s electrophilic bromine may facilitate covalent binding to cysteine residues in enzymes, contrasting with non-covalent interactions seen in imidazo-pyrrolo-pyrazine derivatives .

- Synthetic Utility : The bromine atom in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in ’s fluorinated analogs.

Biological Activity

The compound (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a bromothiophene moiety linked to a dimethylaminopiperidine through a ketone functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related compounds have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29, with some derivatives demonstrating IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 8 | TK-10 | 12.5 |

| Compound 10 | HT-29 | 15.0 |

| Compound 11 | HT-29 | 10.0 |

These findings suggest that the compound may share similar mechanisms of action that inhibit cancer cell proliferation.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. Studies on related thiophene derivatives have revealed potent antibacterial and antifungal activities against various pathogens. For example, some derivatives demonstrated MIC values significantly lower than conventional antibiotics, suggesting a promising avenue for further exploration in antimicrobial therapy .

| Pathogen | MIC (μg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 0.12 | Thiophene derivative 13b |

| Candida albicans | 0.49 | Thiophene derivative 13b |

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For instance, studies suggest that such compounds may inhibit the activity of protein kinases or interfere with cell cycle regulation, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A recent study synthesized several derivatives based on the structure of this compound and evaluated their anticancer effects using in vitro assays. The results indicated that specific modifications to the piperidine ring enhanced cytotoxicity against cancer cell lines while reducing toxicity towards normal cells .

Evaluation of Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of thiophene derivatives against clinical isolates of bacteria and fungi. The study highlighted that certain structural modifications led to increased potency against resistant strains, suggesting that further optimization could yield effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.